molecular formula C16H23Cl2N3OS B2585257 N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride CAS No. 2418671-75-5

N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride

Cat. No.: B2585257
CAS No.: 2418671-75-5
M. Wt: 376.34
InChI Key: DKDBQDFSESSLQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzothiazole ring and a cycloheptyl group. The dihydrochloride form indicates that it is a salt, which can enhance its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride typically involves multiple steps. One common route starts with the preparation of the benzothiazole ring, followed by the introduction of the cycloheptyl group. The final step involves the formation of the dihydrochloride salt to improve the compound’s properties.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding.

    Medicine: It has potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-aminocyclohexyl)methyl]-1,3-benzothiazole-6-carboxamide
  • N-[(1-aminocyclooctyl)methyl]-1,3-benzothiazole-6-carboxamide

Uniqueness

N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide dihydrochloride is unique due to its specific structure, which includes a seven-membered cycloheptyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from similar compounds with different ring sizes.

Properties

IUPAC Name

N-[(1-aminocycloheptyl)methyl]-1,3-benzothiazole-6-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS.2ClH/c17-16(7-3-1-2-4-8-16)10-18-15(20)12-5-6-13-14(9-12)21-11-19-13;;/h5-6,9,11H,1-4,7-8,10,17H2,(H,18,20);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDBQDFSESSLQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CNC(=O)C2=CC3=C(C=C2)N=CS3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.